5-Tert-butyl-2-ethoxyphenol

Description

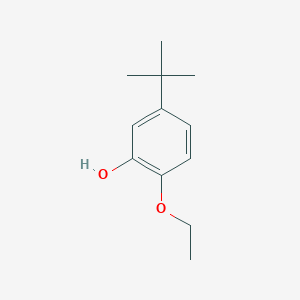

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-ethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-5-14-11-7-6-9(8-10(11)13)12(2,3)4/h6-8,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVZJUFVZSBIDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Tert Butyl 2 Ethoxyphenol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.comub.eduamazonaws.comyoutube.com For 5-Tert-butyl-2-ethoxyphenol, two primary disconnections are logical: the C-C bond between the aromatic ring and the tert-butyl group, and the C-O bond of the ethyl ether.

Disconnection 1 (C-C bond): This disconnection points to a Friedel-Crafts alkylation reaction. The synthons generated are a 2-ethoxyphenol (B1204887) cation and a tert-butyl anion. The synthetic equivalents for these would be 2-ethoxyphenol and a tert-butylating agent like tert-butyl chloride or isobutylene (B52900), typically in the presence of a Lewis acid catalyst.

Disconnection 2 (C-O bond): This disconnection suggests an etherification reaction, such as the Williamson ether synthesis. This approach would involve a 4-tert-butylcatechol (B165716) derivative and an ethylating agent. Alternatively, modern cross-coupling methods could be employed.

These disconnections form the basis for exploring various synthetic pathways, guiding the selection of appropriate reactions and starting materials.

Classical and Modern Synthetic Approaches to Substituted Phenols

The synthesis of this compound can be approached through several well-established and contemporary methods for constructing substituted phenolic compounds.

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. epa.gov The most direct route to this compound involves the Friedel-Crafts alkylation of 2-ethoxyphenol. diva-portal.org The hydroxyl and ethoxy groups are both ortho-, para-directing and activating. Since the para position to the hydroxyl group is also the meta position to the ethoxy group, and the para position to the ethoxy group is occupied by the hydroxyl group, the substitution is directed to the positions ortho and para to the hydroxyl group. Steric hindrance from the ethoxy group at the ortho position may favor substitution at the para position, leading to the desired 5-tert-butyl product.

A typical procedure would involve reacting 2-ethoxyphenol with a tert-butylating agent like tert-butyl chloride or isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or a solid acid catalyst. rsc.org

Table 1: Comparison of Catalysts for Friedel-Crafts Alkylation

| Catalyst | Reaction Conditions | Typical Yield | Selectivity |

| AlCl₃ | Low temperature, inert solvent | Moderate to High | Good para-selectivity |

| H₂SO₄ | Room temperature | Variable | Mixture of isomers |

| Solid Acid Catalysts | Higher temperature | Good to Excellent | High para-selectivity |

This table is generated based on general principles of Friedel-Crafts reactions and may not represent specific experimental data for this exact synthesis.

Nucleophilic aromatic substitution (SNAr) is generally suitable for aromatic rings bearing strong electron-withdrawing groups, which is not the case for the precursors of this compound. libretexts.orgyoutube.commasterorganicchemistry.com This pathway would be synthetically inefficient for this target molecule. The reaction requires an aryl halide with electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgmasterorganicchemistry.com Without such activation, the conditions required for substitution are typically harsh and lead to low yields. youtube.com Some modern methods have been developed for the SNAr of unactivated arenes, but these often require specialized catalysts or conditions. osti.gov

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. chem-station.comorganic-chemistry.orgwikipedia.orgbaranlab.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orguwindsor.ca

For the synthesis of this compound, one could envision a route starting from 4-tert-butylanisole. The methoxy (B1213986) group could act as a DMG to direct lithiation at the 2-position. Subsequent reaction with an electrophile to introduce a hydroxyl group or a precursor would be required. However, the ethoxy group of the final product is a less effective DMG than a methoxy or an amide group, making this approach potentially less direct.

Modern synthetic chemistry offers powerful tools for the formation of C-O bonds, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig etherification. frontiersin.orgfrontiersin.orgscirp.org This method could be employed to construct the ethyl ether linkage.

A potential route would involve the synthesis of 4-tert-butyl-2-bromophenol, followed by a palladium-catalyzed coupling with ethanol (B145695) or sodium ethoxide. This approach offers mild reaction conditions and a broad substrate scope. nih.gov

Table 2: Key Parameters in Buchwald-Hartwig Etherification

| Component | Examples | Role |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Forms the active Pd(0) catalyst |

| Ligand | Buchwald or Hartwig phosphine (B1218219) ligands | Stabilizes the catalyst and facilitates reductive elimination |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the alcohol nucleophile |

| Solvent | Toluene, Dioxane | Non-polar, aprotic |

This table outlines the general components of a Buchwald-Hartwig etherification reaction.

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis is not a consideration in this case.

Regioselectivity: Regioselectivity is a critical aspect of the synthesis. In the case of electrophilic aromatic substitution on 2-ethoxyphenol, the directing effects of the hydroxyl and ethoxy groups must be carefully managed. Both are activating, ortho-, para-directing groups. The para-position relative to the powerful hydroxyl directing group is typically favored, which aligns with the desired 5-position for the tert-butyl group. Steric hindrance from the ethoxy group at one of the ortho positions further encourages substitution at the 5-position.

To maximize the yield of the desired regioisomer, reaction conditions such as temperature, catalyst, and solvent must be optimized. Lower temperatures and bulky catalysts often favor the thermodynamically more stable para-substituted product.

Optimization of Reaction Parameters and Yield Enhancement in Research Synthesis

The optimization of reaction parameters is a critical phase in the synthesis of this compound, aiming to maximize product yield and purity while minimizing reaction time and the formation of byproducts. Research efforts in this area typically focus on the key step of introducing the tert-butyl group onto the 2-ethoxyphenol backbone via Friedel-Crafts alkylation. The careful manipulation of several parameters, including catalyst type, reaction temperature, reactant molar ratios, and solvent systems, is essential for achieving the desired outcome.

Key Parameters for Optimization:

Catalyst Selection: The choice of catalyst is paramount in Friedel-Crafts alkylation. While traditional liquid acids like sulfuric acid have been used, modern synthetic chemistry leans towards solid acid catalysts due to their environmental benefits and ease of separation and reuse. google.com Zeolites, such as Hβ zeolite, and other mesoporous aluminosilicates are effective catalysts for the tert-butylation of phenols. google.commdpi.com These materials offer good activity and selectivity, attributed to their specific pore structures and acidic sites. google.commdpi.com The use of such catalysts can mitigate issues associated with corrosion, complex processing, and pollution often seen with liquid acid catalysts. google.com

Reaction Temperature: Temperature plays a crucial role in reaction kinetics and product distribution. For the alkylation of phenolic compounds, temperatures can range from 50°C to 180°C. google.com An optimal temperature must be established; while higher temperatures generally increase the rate of reaction, they can also promote the formation of undesired isomers and byproducts. researchgate.net Conversely, lower temperatures may lead to incomplete conversion, requiring longer reaction times.

Reactant Molar Ratio: The stoichiometry of the reactants, specifically the molar ratio of the 2-ethoxyphenol substrate to the tert-butylating agent (e.g., tert-butanol (B103910), isobutylene, or methyl tert-butyl ether), significantly influences the product profile. google.com An excess of the alkylating agent can enhance the conversion of the starting material but also increases the likelihood of di-alkylation, yielding 3,5-di-tert-butyl-2-ethoxyphenol and reducing the selectivity for the desired mono-alkylated product. Therefore, finding the ideal ratio is key to maximizing the yield of this compound.

The following interactive table presents hypothetical data from a research study aimed at optimizing the synthesis of this compound through the tert-butylation of 2-ethoxyphenol, illustrating the impact of varying reaction parameters.

| Entry | Catalyst | Temperature (°C) | Molar Ratio (Phenol:tert-Butanol) | Conversion (%) | Selectivity for this compound (%) |

|---|---|---|---|---|---|

| 1 | Hβ Zeolite | 100 | 1:1.2 | 75 | 85 |

| 2 | Hβ Zeolite | 120 | 1:1.2 | 92 | 88 |

| 3 | Hβ Zeolite | 140 | 1:1.2 | 98 | 80 |

| 4 | Hβ Zeolite | 120 | 1:1 | 85 | 95 |

| 5 | Hβ Zeolite | 120 | 1:1.5 | 99 | 75 |

| 6 | Al-MCM-41 | 120 | 1:1 | 82 | 93 |

Development of Novel Synthetic Routes to this compound

The development of novel and efficient synthetic routes is a primary focus of chemical research, aiming for pathways that are economical, environmentally benign, and highly selective. For a molecule like this compound, several strategic approaches can be envisioned, primarily building upon established reactions for phenolic compounds.

Route 1: Regioselective Alkylation of 2-Ethoxyphenol

This two-step pathway is a logical and widely explored approach for substituted phenols.

Step 1: Synthesis of 2-Ethoxyphenol: The synthesis of the key intermediate, 2-ethoxyphenol (also known as guethol), typically starts from catechol. google.comtdcommons.org One established method involves the mono-ethylation of catechol using an ethylating agent like diethyl sulfate (B86663) in the presence of a base such as sodium hydroxide (B78521) in a solvent like toluene. tdcommons.org An alternative, more catalytic approach involves the reaction of catechol with ethanol over a composite oxide catalyst, for instance, one based on niobium oxide, which can achieve high conversion and selectivity. google.com

Step 2: Regioselective Friedel-Crafts Tert-butylation: The second step involves the introduction of the tert-butyl group onto the 2-ethoxyphenol ring. This is a classic Friedel-Crafts alkylation reaction using a tert-butylating agent like tert-butanol or isobutylene and an acid catalyst. google.commdpi.com The primary challenge in this step is achieving high regioselectivity. Both the hydroxyl (-OH) and ethoxy (-OC2H5) groups are ortho, para-directing. This means the incoming tert-butyl group could potentially add at position 4 (para to -OH) or position 5 (para to -OC2H5). Directing the bulky tert-butyl group specifically to the 5-position requires careful selection of catalysts and reaction conditions to exploit subtle differences in steric and electronic effects. The use of shape-selective catalysts like zeolites can be instrumental in controlling the positional outcome of the alkylation. google.com

Route 2: Selective Ethylation of 4-tert-butylcatechol

This alternative strategy reverses the order of group introduction.

Step 1: Preparation of 4-tert-butylcatechol: The synthesis begins with catechol, which is first alkylated with a tert-butylating agent to form 4-tert-butylcatechol. This reaction is a standard Friedel-Crafts alkylation.

Step 2: Selective Mono-ethylation: The subsequent challenge is the selective ethylation of only one of the two hydroxyl groups of 4-tert-butylcatechol. Specifically, the hydroxyl group at the 2-position must be ethylated while leaving the hydroxyl at the 1-position intact. Achieving such regioselectivity in the mono-alkylation of a symmetric or near-symmetric catechol derivative is non-trivial and may require the use of protecting group strategies or specialized catalysts that can differentiate between the two hydroxyl environments, possibly based on steric hindrance.

Route 3: Application of Advanced Catalytic Systems

Emerging research into novel catalytic systems offers promising avenues for the synthesis of this compound.

Ionic Liquids: Brønsted acidic ionic liquids have been investigated as catalysts for the alkylation of phenol (B47542) with tert-butyl alcohol. nih.gov These catalysts can operate under mild conditions, are recyclable, and can offer high phenol conversion rates. nih.gov Their application could provide an efficient and environmentally friendlier alternative to traditional acid catalysts for the tert-butylation step.

In Depth Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Reactivity of the Phenolic Ring

The electron-rich nature of the phenolic ring in 5-tert-butyl-2-ethoxyphenol makes it highly susceptible to electrophilic attack. The hydroxyl and ethoxy groups strongly activate the positions ortho and para to them. In this specific molecule, the positions are:

Ortho to hydroxyl: C6 and C4 (occupied by ethoxy and H, respectively)

Para to hydroxyl: C1 (occupied by tert-butyl)

Ortho to ethoxy: C1 and C3 (occupied by hydroxyl and H, respectively)

Para to ethoxy: C4 (occupied by H)

Thus, the most activated positions for electrophilic substitution are C3, C4, and C6. Steric hindrance from the adjacent tert-butyl group at C5 will significantly influence the accessibility of the C4 and C6 positions.

Nitration and Halogenation Studies

Nitration

The nitration of phenols is a well-established electrophilic aromatic substitution. Given the activating nature of the substituents in this compound, nitration is expected to proceed under mild conditions. The regioselectivity will be dictated by the combined directing effects of the hydroxyl, ethoxy, and tert-butyl groups, alongside steric considerations. The hydroxyl group is a powerful ortho-, para-director, as is the ethoxy group. The vacant C3 and C6 positions are ortho to the ethoxy and hydroxyl groups, respectively, making them electronically favored. The C4 position is para to the ethoxy group and ortho to the tert-butyl group.

Studies on similar phenolic compounds provide insight into the likely outcome. For instance, the nitration of phenols can be achieved with high chemoselectivity using reagents like tert-butyl nitrite, which tends to yield mononitro derivatives. nih.gov In phenols with both ortho and para positions available, a mixture of regioisomers is often obtained. nih.gov For 4-substituted phenols, nitration typically occurs at the ortho position relative to the hydroxyl group. For example, 4-tert-butylphenol (B1678320) is nitrated to produce 4-tert-butyl-2-nitrophenol. nih.gov In the case of this compound, the C6 position is highly activated by both the hydroxyl and ethoxy groups and is sterically less hindered than the C4 position, which is flanked by the bulky tert-butyl group. Therefore, nitration is most likely to occur at the C6 position.

Halogenation

Halogenation of phenols is a rapid reaction, often not requiring a catalyst due to the high activation of the ring. The steric influence of the tert-butyl group is a critical factor in determining the site of halogenation. In studies on the halogenation of m-tert-butylphenol, the substitution pattern is controlled by steric factors, with the order of reactivity being 6 > 4 > 2. acs.org Iodine, being the largest halogen, may not react at positions adjacent to the tert-butyl group, while bromine may not substitute at a position between a hydroxyl and a tert-butyl group. acs.org

For this compound, the C6 position is the most probable site for halogenation due to strong electronic activation from the adjacent hydroxyl and meta-directing ethoxy group, and it is sterically more accessible than the C4 position. The C4 position, while electronically activated, is subject to significant steric hindrance from the neighboring tert-butyl group. stackexchange.com The C3 position is also a potential site, being ortho to the ethoxy group and meta to the hydroxyl and tert-butyl groups. The relative yields of halogenation at these positions would depend on the size of the halogen atom and the reaction conditions.

The table below summarizes the expected regioselectivity for nitration and halogenation of this compound based on studies of analogous compounds.

| Reaction | Reagent | Predicted Major Product | Influencing Factors |

| Nitration | HNO₃/H₂SO₄ or t-BuONO | 5-tert-butyl-2-ethoxy-6-nitrophenol | Strong directing effect of -OH and -OEt groups; steric hindrance at C4. |

| Bromination | Br₂/Solvent | 6-bromo-5-tert-butyl-2-ethoxyphenol | Strong directing effect of -OH; significant steric hindrance at C4. acs.org |

| Chlorination | Cl₂/Solvent | 6-chloro-5-tert-butyl-2-ethoxyphenol | Strong directing effect of -OH; steric hindrance at C4. acs.org |

| Iodination | I₂/Solvent | 6-iodo-5-tert-butyl-2-ethoxyphenol or no reaction | Strong directing effect of -OH; extreme steric hindrance may prevent reaction. acs.org |

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. libretexts.org A significant challenge with Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group further activates the ring. libretexts.org However, in this compound, the ring is already highly substituted, and steric hindrance from the existing tert-butyl group would likely limit extensive polyalkylation.

The reaction is typically catalyzed by Lewis acids like AlCl₃ or FeCl₃, but greener alternatives using ionic liquids or solid acid catalysts have been developed. chemrxiv.orgacs.org The choice of catalyst and reaction conditions can influence the regioselectivity. In phenolic substrates, alkylation generally occurs at the positions ortho and para to the hydroxyl group. For meta-substituted phenols, alkylation tends to happen at the less-hindered position ortho to the hydroxyl group. chemrxiv.orgnih.gov Given the substitution pattern of this compound, further alkylation would likely occur at the C6 or C3 positions. The C6 position is ortho to the hydroxyl group and less sterically hindered than the C4 position. The bulky tert-butyl group can also be used as a positional protecting group and can be removed via a retro-Friedel-Crafts reaction. scientificupdate.comwikipedia.org

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) onto an aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. sigmaaldrich.com Unlike alkylation, the product of acylation is a ketone, which is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org

A key consideration for phenols in Friedel-Crafts acylation is the competition between C-acylation (on the aromatic ring) and O-acylation (at the hydroxyl group, forming an ester). O-acylation is often the initial product. However, the resulting aryl ester can be rearranged to the C-acylated product, a hydroxyaryl ketone, under the influence of the Lewis acid catalyst in a process known as the Fries rearrangement. Heating a phenol (B47542) with a carboxylic acid in the presence of polyphosphoric acid can lead directly to the p-hydroxyketone. researchgate.net For this compound, acylation would be expected to occur primarily at the C6 position, which is ortho to the strongly activating hydroxyl group and sterically accessible.

The table below presents various catalytic systems used for Friedel-Crafts reactions with phenolic and other activated aromatic compounds.

| Reaction | Substrate Type | Catalyst System | Key Findings | Reference(s) |

| Alkylation | Phenols | FeCl₃/TFA | Effective for tert-butylation at less-hindered ortho positions. | chemrxiv.org |

| Alkylation | Phenol | Ionic Liquid ([HIMA]OTs) | High conversion of tert-butyl alcohol for phenol alkylation. | acs.org |

| Acylation | Aromatic Ethers | Methanesulfonic Acid/Graphite | Regioselective acylation with carboxylic acids. | organic-chemistry.org |

| Acylation | Arenes | Cyanuric Chloride/AlCl₃ | Mild and efficient acylation from carboxylic acids. | organic-chemistry.org |

| Acylation | Phenol | AlCl₃/Nitrobenzene | Yields a mixture of o- and p-hydroxy acetophenone. | researchgate.net |

Oxidative Transformations and Radical Chemistry of the Phenolic Hydroxyl

The phenolic hydroxyl group is a key site for oxidative reactions, which can proceed through various mechanisms, including the formation of phenoxyl radicals.

One-Electron Oxidation Mechanisms

Phenols can undergo one-electron oxidation to generate phenoxyl radicals. This process involves the removal of the hydrogen atom from the hydroxyl group, followed by the loss of an electron, or a concerted process. The stability of the resulting phenoxyl radical is a crucial factor in the subsequent reaction pathways. Electron-donating groups, such as the ethoxy and tert-butyl groups in this compound, can stabilize the radical through resonance and inductive effects. The bulky tert-butyl group also provides steric shielding, which can increase the persistence of the radical species.

Phenoxyl Radical Formation and Reactivity

The oxidation of this compound would generate the corresponding 5-tert-butyl-2-ethoxyphenoxyl radical. The stability of this radical would be enhanced by the delocalization of the unpaired electron across the aromatic ring and the steric protection afforded by the tert-butyl group. Highly hindered phenols, such as 2,4,6-tri-tert-butylphenol, form very stable phenoxyl radicals that can be isolated.

Once formed, the 5-tert-butyl-2-ethoxyphenoxyl radical can undergo several reactions. The most common pathway for less hindered phenoxyl radicals is dimerization, leading to the formation of C-C or C-O coupled biphenol or diphenyl ether structures. For instance, the peroxidase-catalyzed oxidation of phenol initially yields p,p'-biphenol and o,o'-biphenol. nih.gov The specific coupling products of the 5-tert-butyl-2-ethoxyphenoxyl radical would depend on the spin density distribution in the radical and steric factors. Coupling at the C6 position is a likely possibility. The radical can also react with other molecules or undergo further oxidation to form quinone-type structures.

Enzymatic Oxidation Pathways (excluding biological effects)

Enzymes such as peroxidases, tyrosinases, and cytochrome P450s can catalyze the oxidation of phenolic compounds, leading to a variety of chemical transformations. pnas.orgresearchgate.net

Peroxidase-Catalyzed Oxidation: Horseradish peroxidase, in the presence of hydrogen peroxide, catalyzes the oxidation of phenols through a free-radical mechanism. researchgate.netresearchgate.net The enzyme generates a phenoxyl radical, which then diffuses from the active site and undergoes non-enzymatic coupling reactions, often leading to the formation of water-insoluble polymers. nih.govresearchgate.net The oxidation of this compound by a peroxidase system would likely result in the formation of oligomeric or polymeric materials through C-C and C-O linkages.

Tyrosinase-Catalyzed Oxidation: Tyrosinase is a copper-containing enzyme that catalyzes two sequential reactions: the ortho-hydroxylation of monophenols to catechols (monophenolase activity) and the subsequent oxidation of catechols to ortho-quinones (catecholase activity). pnas.orgyoutube.com For this compound, which is a monophenol, tyrosinase could potentially catalyze its hydroxylation at the C6 position to form 5-tert-butyl-2-ethoxybenzene-1,6-diol. This catechol intermediate would then be rapidly oxidized by the enzyme to the corresponding o-quinone. These quinones are highly reactive and can undergo subsequent non-enzymatic polymerization reactions. researchgate.net

Cytochrome P450-Catalyzed Oxidation: Certain cytochrome P450 enzyme systems are capable of selectively oxidizing the aliphatic C-H bonds of alkylphenols. pnas.orgresearchgate.net A chemomimetic biocatalytic system derived from Corynebacterium glutamicum has been shown to oxidize various p- and m-alkylated phenols. pnas.orgresearchgate.net This system often requires the phenol to be phosphorylated first to act as a directing group for the P450 enzyme. pnas.org Theoretically, such a system could be applied to this compound to achieve selective oxidation of the tert-butyl group, for example, to produce 5-(2-hydroxy-2-methylpropyl)-2-ethoxyphenol.

Cleavage and Modification of the Ether Linkage

The ether linkage in this compound, while generally stable, can be cleaved under specific conditions, primarily through acid-catalyzed or transition metal-mediated processes. The presence of the electron-donating hydroxyl and tert-butyl groups on the aromatic ring influences the reactivity of the ether bond.

Acid-Catalyzed Ether Cleavage

The cleavage of aryl alkyl ethers, such as this compound, by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is a well-established reaction. libretexts.org The reaction mechanism is highly dependent on the nature of the alkyl group and the stability of potential carbocation intermediates. pearson.comfiveable.me

In the case of this compound, the ether linkage involves a primary alkyl group (ethyl). The cleavage process is initiated by the protonation of the ether oxygen, forming an oxonium ion, which is a better leaving group than the original ether. masterorganicchemistry.com Following protonation, the reaction can proceed via either an SN1 or SN2 pathway. libretexts.org

Due to the primary nature of the ethyl group, an SN2 mechanism is generally favored. masterorganicchemistry.com The halide nucleophile (I⁻ or Br⁻) will attack the less sterically hindered carbon of the protonated ether, which is the ethyl group. libretexts.orgmasterorganicchemistry.com This results in the cleavage of the alkyl-oxygen bond, yielding 4-tert-butylcatechol (B165716) and a corresponding ethyl halide. The aryl-oxygen bond remains intact because the sp²-hybridized carbon of the benzene (B151609) ring is resistant to nucleophilic attack. masterorganicchemistry.com

It is important to note that while an SN1 mechanism, involving the formation of a stable tertiary carbocation from the tert-butyl group, is a possibility in some ether cleavages, it is not the primary pathway for the cleavage of the ethoxy group in this molecule under standard acidic conditions. masterorganicchemistry.com

Transition Metal-Catalyzed Ether Dealkylation

Transition metal catalysis offers an alternative and often milder approach to ether dealkylation. While specific studies on this compound are not abundant, general principles for aryl alkyl ether cleavage can be applied. Palladium-catalyzed reactions, for instance, have been developed for the formation of C-N and C-O bonds and can be conceptually reversed for cleavage. nih.gov The mechanism typically involves oxidative addition of the C-O bond to the metal center, followed by subsequent steps to yield the dealkylated product. nih.gov

For aryl ethyl ethers, transition metal complexes can facilitate the cleavage of the sp³ C-O bond. The selectivity of these reactions can sometimes be controlled to favor the cleavage of either the sp² or sp³ C-O bond, depending on the catalyst and reaction conditions.

Reactivity of the Tert-butyl Substituent

The tert-butyl group is a prominent feature of the molecule, significantly influencing its steric and electronic properties. While generally robust, this group can undergo specific chemical transformations.

Alkyl Chain Functionalization

Direct functionalization of the C-H bonds of a tert-butyl group is challenging due to their high bond dissociation energy. chemrxiv.org However, recent advances in catalysis have enabled such transformations. For instance, manganese-catalyzed hydroxylation of sterically congested primary C-H bonds has been reported, offering a potential route to introduce functionality onto the tert-butyl group of molecules like this compound. chemrxiv.org This type of late-stage functionalization could lead to the formation of primary alcohols derived from the tert-butyl substituent. torvergata.it

Furthermore, the tert-butyl group can act as a positional protecting group. In the context of electrophilic aromatic substitution, the bulky nature of the tert-butyl group can direct incoming electrophiles to other positions on the ring. It can later be removed under Friedel-Crafts conditions, highlighting its utility in multi-step syntheses.

Rearrangement Reactions Involving the Tert-butyl Group

Rearrangement reactions involving alkyl groups on aromatic rings are known phenomena, particularly under acidic conditions. The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, a reaction that is catalyzed by Lewis acids. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgyoutube.combyjus.com While not a direct rearrangement of the tert-butyl group itself, it illustrates the potential for substituent migration on a phenol-derived scaffold. The regioselectivity of the Fries rearrangement (ortho vs. para) can often be controlled by reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com

Another relevant rearrangement is the Jacobsen rearrangement , which describes the migration of an alkyl group in a polyalkylbenzenesulfonic acid. wikipedia.orglibretexts.org This reaction is typically observed for benzene rings with at least four substituents. libretexts.org Although not directly applicable to this compound under typical conditions, it demonstrates the possibility of intramolecular alkyl group migration on a substituted benzene ring under the influence of strong acids.

It has been noted that at elevated temperatures during phenol alkylation, dealkylation and rearrangement of tertiary butyl phenols can occur. nih.gov This suggests that under forcing conditions, the tert-butyl group on this compound could potentially migrate or be eliminated.

Reaction Kinetics and Thermodynamics of Key Transformations

The rates and equilibria of the aforementioned reactions are governed by kinetic and thermodynamic parameters. While specific experimental data for this compound are limited, general principles and data from analogous systems provide valuable insights.

For the acid-catalyzed ether cleavage , the kinetics are influenced by the stability of any carbocation intermediates that may form. fiveable.me For primary ethers like the ethoxy group in the target molecule, where an SN2 mechanism is likely, the rate will be dependent on the concentration of both the protonated ether and the nucleophile. The reaction is generally slow and often requires heating. masterorganicchemistry.com The thermodynamics of the reaction are driven by the formation of the stable phenol and the corresponding alkyl halide.

The table below presents hypothetical kinetic data for the acid-catalyzed cleavage of a generic primary aryl ether, illustrating the expected trends.

| Reaction Condition | Rate Constant (k) [s⁻¹] | Activation Energy (Ea) [kJ/mol] |

| HBr, 50 °C | 1.2 x 10⁻⁵ | 85 |

| HBr, 100 °C | 3.5 x 10⁻⁴ | 85 |

| HI, 50 °C | 4.8 x 10⁻⁵ | 80 |

| HI, 100 °C | 1.1 x 10⁻³ | 80 |

| This is a hypothetical data table for illustrative purposes based on general principles of ether cleavage. |

Regarding the reactivity of the tert-butyl group , functionalization reactions like catalytic hydroxylation are kinetically controlled, with the selectivity determined by the catalyst and reaction conditions. chemrxiv.org Rearrangement reactions such as the Fries rearrangement are often thermodynamically controlled, with the product distribution reflecting the relative stability of the ortho and para isomers. youtube.com At higher temperatures, the thermodynamically more stable ortho product is often favored. youtube.com

The following table summarizes the general thermodynamic favorability of ortho vs. para products in a typical Fries rearrangement.

| Product | Relative Stability |

| ortho-Acylphenol | More stable (thermodynamic product) |

| para-Acylphenol | Less stable (kinetic product) |

| This table represents a general trend and the specific equilibrium for a given substrate may vary. |

Computational Mechanistic Elucidation of Reaction Pathways

The elucidation of reaction mechanisms for substituted phenols, such as this compound, is greatly enhanced by computational chemistry. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the intricate details of reaction pathways that are often challenging to observe experimentally. These computational approaches allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies, thereby offering a predictive understanding of chemical reactivity.

While specific computational mechanistic studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood by examining research on structurally related tert-butylated phenols. For instance, theoretical calculations have been successfully applied to unravel the mechanisms of reactions like the Kolbe-Schmitt carboxylation of di-tert-butylphenols. researchgate.net

In a typical computational study, the geometry of the reactant, in this case, this compound, would first be optimized to find its lowest energy conformation. Subsequently, the proposed reaction pathway would be modeled step-by-step. This involves identifying all intermediates and, crucially, the transition state structures that connect them. The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate.

The large tert-butyl group on the phenol ring is known to exert significant steric hindrance, which can influence the regioselectivity of reactions. nih.gov Computational models are adept at quantifying these steric effects and predicting the most likely sites of reaction. Furthermore, the electron-donating nature of both the tert-butyl and ethoxy groups increases the electron density on the aromatic ring, which can be precisely modeled to predict reactivity towards electrophiles. nih.gov

A hypothetical computational investigation into the reactivity of this compound might explore its antioxidant activity by modeling the hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The bond dissociation enthalpy (BDE) of the phenolic hydroxyl group, a critical parameter for antioxidant potential, can be accurately calculated using DFT methods.

To illustrate the nature of data generated from such computational studies, the following table presents hypothetical results for a reaction involving a substituted phenol, showcasing key thermodynamic and kinetic parameters that would be calculated.

| Reaction Step | ΔG (kcal/mol) | ΔH (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Reactant to Transition State 1 | +25.3 | +24.1 | 25.3 |

| Transition State 1 to Intermediate 1 | -15.8 | -16.2 | - |

| Intermediate 1 to Transition State 2 | +10.2 | +9.8 | 10.2 |

| Transition State 2 to Product | -35.1 | -36.5 | - |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this compound.

Such detailed computational analyses provide a quantitative framework for understanding and predicting the chemical behavior of complex organic molecules like this compound, guiding synthetic efforts and the design of new functional materials. The synergy between experimental work and computational modeling is crucial for advancing the field of chemical science.

Derivatization and Structural Modification for Advanced Chemical Entities

Synthesis of Ether Derivatives

The phenolic hydroxyl group of 5-Tert-butyl-2-ethoxyphenol is a prime site for derivatization, allowing for the synthesis of various ether and ester derivatives. These modifications can significantly alter the molecule's physical and chemical properties.

Esterification of the Phenolic Hydroxyl

The conversion of the phenolic hydroxyl group into an ester is a fundamental transformation. Generally, this is achieved by reacting the phenol (B47542) with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides, often in the presence of a base or an acid catalyst. For hindered phenols, specific reagents can enhance reaction efficiency.

While direct studies on the esterification of this compound are not prevalent in the reviewed literature, standard methods are applicable. For instance, reaction with an acyl chloride in the presence of a tertiary amine like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent would yield the corresponding phenyl ester. Alternatively, acid-catalyzed esterification with a carboxylic acid, often requiring removal of water, can be employed. The preparation of tert-butyl esters, for example, is a well-established process involving the acid-catalyzed addition of a carboxylic acid to isobutene. derpharmachemica.comgoogle.com

Table 1: General Conditions for Phenol Esterification

| Reagent | Catalyst/Conditions | Product Type |

|---|---|---|

| Acyl Chloride | Pyridine or Triethylamine | Phenyl Ester |

| Carboxylic Anhydride (B1165640) | Acid (e.g., H₂SO₄) or Base (e.g., NaOAc) | Phenyl Ester |

| Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄), Dean-Stark | Phenyl Ester |

Alkylation of the Phenolic Hydroxyl

Alkylation of the phenolic hydroxyl group to form an ether is another key modification. The Williamson ether synthesis is a classic and widely used method, involving the deprotonation of the phenol to form a more nucleophilic phenoxide ion, followed by reaction with an alkyl halide. Phase-transfer catalysts can be beneficial in this process.

For a sterically hindered phenol like this compound, reaction conditions may need to be optimized. The formation of the phenoxide can be achieved using a suitable base (e.g., sodium hydride or potassium carbonate). Subsequent reaction with an alkylating agent, such as an alkyl halide or sulfate (B86663), furnishes the desired ether. Eco-friendly methods using catalytic amounts of erbium(III) triflate have also been developed for the formation of tert-butyl ethers from various phenols and alcohols. researchgate.net The alkylation of phenols is a critical reaction in the synthesis of many high-value chemicals and intermediates. iacademic.info

Functionalization at Ortho, Meta, and Para Positions to the Phenol

Direct functionalization of the aromatic ring of this compound allows for the introduction of new substituents, leading to a diverse array of derivatives. The regioselectivity of these reactions is governed by the directing effects of the existing groups: the hydroxyl (-OH), ethoxy (-OEt), and tert-butyl (-tBu).

The -OH and -OEt groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. The bulky -tBu group, while also ortho-, para-directing, provides significant steric hindrance. In this compound, the positions on the ring are:

Electrophilic attack is most likely to occur at the positions most activated and sterically accessible. The position 6 (ortho to the powerful -OH group) and position 4 (para to the -OEt group) are the most probable sites for substitution. For instance, C-H amination of phenol derivatives often occurs at the ortho position, sometimes facilitated by a directing group. acs.org Similarly, iridium-catalyzed ortho-borylation of phenols has been demonstrated to be influenced by electrostatic interactions between the substrate and ligand. nih.gov Synergistic Brønsted/Lewis acid catalysis can be used for the tert-alkylation of substituted phenols, typically occurring at the less-hindered ortho position. chemrxiv.orgrsc.org

Recent advances in C-H functionalization provide powerful tools for the regioselective modification of phenols without the need for pre-functionalized substrates, offering a more sustainable synthetic approach. rsc.orgmdpi.comoup.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating Groups | Deactivating/Steric Influence | Predicted Reactivity |

|---|---|---|---|

| 3 | Ortho to -OEt | Meta to -OH and -tBu | Low |

| 4 | Para to -OEt | Meta to -tBu | High |

| 6 | Ortho to -OH | Meta to -OEt | Very High |

Incorporation into Polymeric Structures via Controlled Polymerization

Substituted phenols can serve as monomers for the synthesis of polymeric materials. The incorporation of the this compound unit into a polymer backbone could impart specific properties such as thermal stability and antioxidant capabilities.

Enzymatic polymerization is a green approach for creating phenol polymers. Peroxidases, such as horseradish peroxidase (HRP) or chloroperoxidase (CPO), can catalyze the oxidative polymerization of various substituted phenols using hydrogen peroxide as the oxidant. nih.govjlu.edu.cn The structure of the substituent group on the phenol monomer influences the polymerization efficiency and the properties of the resulting polymer. Generally, electron-donating groups and p-substitution are beneficial for the yield and thermal stability of the polymer. jlu.edu.cn The bulky tert-butyl group and the ethoxy group on the this compound monomer would be expected to influence the polymerization process and the final polymer structure.

Anionic polymerization of vinyl monomers like acrolein can also be influenced by the presence of substituted phenols, which act as additives affecting the polymerization rate. tandfonline.comtandfonline.com While not a direct incorporation, this demonstrates the role of phenolic structures in polymerization systems.

Synthesis of Heterocyclic Compounds Incorporating the Phenolic Moiety

The this compound scaffold can be used to construct a variety of heterocyclic compounds, which are of great interest in medicinal chemistry and materials science.

Benzofurans: Highly substituted benzofurans can be synthesized from phenols. researchgate.netrsc.org One common strategy involves the reaction of a phenol with an α-haloketone, which proceeds through O-alkylation followed by an intramolecular cyclization. nih.gov A transition-metal-free approach involves the reaction of phenols with benzothiophene (B83047) S-oxides to yield C3-arylated benzofurans. acs.org Applying these methods to this compound could lead to novel, highly substituted benzofuran (B130515) derivatives.

Oxadiazoles: 1,3,4-Oxadiazoles are frequently synthesized via the cyclodehydration of diacylhydrazine intermediates. researchgate.net A typical route involves reacting a carboxylic acid (or its derivative) with a hydrazide, followed by cyclization using a dehydrating agent like POCl₃ or TsCl. nih.gov By starting with a carboxylic acid derivative of this compound, one could synthesize 1,3,4-oxadiazoles bearing this phenolic moiety. Such compounds, particularly those derived from hindered phenols, have been investigated for their antioxidant properties. nih.gov

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (click chemistry) is a highly efficient method for synthesizing 1,2,3-triazoles. nih.govbeilstein-journals.orgorganic-chemistry.org To incorporate the this compound scaffold, one could prepare either an azide (B81097) or an alkyne derivative of the phenol and react it with the appropriate partner. For example, an alkyne could be introduced via alkylation of the phenolic hydroxyl with propargyl bromide, which could then be reacted with various azides to create a library of triazole-containing phenol ethers.

Scaffold Derivatization for Ligand Design in Catalysis Research

Phenol-based structures are prevalent as ligands in coordination chemistry and catalysis. derpharmachemica.commdpi.com The steric and electronic properties of the this compound scaffold make it an attractive candidate for ligand design. The bulky tert-butyl group can create a defined steric pocket around a metal center, influencing the selectivity of catalytic reactions. The ethoxy and hydroxyl groups offer coordination sites and can modulate the electronic properties of the metal center.

Derivatization of the scaffold is key to creating effective ligands. For instance, introducing nitrogen or phosphorus donor atoms at the ortho positions to the hydroxyl group can create pincer-type or other multidentate ligands. Aminophenol-based ligands are known to have a significant impact on catalysis, including small molecule activation and CO₂ reduction. derpharmachemica.comresearchgate.net The synthesis of Schiff base ligands by condensing a salicylaldehyde (B1680747) derivative with a primary amine is a common strategy. beilstein-journals.org A formylated derivative of this compound could undergo condensation with various amines to produce a range of Schiff base ligands, whose steric and electronic properties could be fine-tuned by the choice of the amine. Mechanistic studies have shown that the phenolic proton can be involved in intramolecular proton transfer during catalysis. rsc.org

Table 3: Potential Ligand Types from this compound

| Ligand Type | Synthetic Strategy | Potential Coordination Sites |

|---|---|---|

| Schiff Base | Formylation at C6, then condensation with an amine. | Phenolic O, Imine N |

| Aminophenol | Nitration at C6, reduction, then N-alkylation/arylation. | Phenolic O, Amino N |

| Phosphinophenol | Lithiation at C6, then reaction with R₂PCl. | Phenolic O, Phosphine (B1218219) P |

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Structural Assignment and Dynamics

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules like 5-Tert-butyl-2-ethoxyphenol. It provides information on the chemical environment of individual protons and carbon atoms.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary information about the number and types of protons and carbons. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, the tert-butyl group protons, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electron-donating effects of the ethoxy and hydroxyl groups and the steric bulk of the tert-butyl group.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This technique is vital for confirming the substitution pattern on the benzene (B151609) ring by showing correlations from the tert-butyl protons to the aromatic carbons and from the ethoxy protons to the C2 carbon.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.85 | d | 8.5 |

| H-4 | 6.70 | dd | 8.5, 2.5 |

| H-6 | 6.90 | d | 2.5 |

| -OH | 5.60 | s | - |

| -OCH₂CH₃ | 4.05 | q | 7.0 |

| -OCH₂CH₃ | 1.40 | t | 7.0 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-OH) | 145.0 |

| C-2 (-OCH₂CH₃) | 148.0 |

| C-3 | 115.0 |

| C-4 | 118.0 |

| C-5 (-C(CH₃)₃) | 142.0 |

| C-6 | 112.0 |

| -OCH₂CH₃ | 64.5 |

| -OCH₂CH₃ | 15.0 |

| -C(CH₃)₃ | 34.5 |

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as restricted rotation or hydrogen bonding. For this compound, VT-NMR could be used to study the hydrogen bonding of the phenolic hydroxyl group and any potential rotational barriers of the ethoxy and tert-butyl groups. Changes in chemical shifts and signal broadening with temperature can indicate the presence of such dynamic phenomena.

Advanced Mass Spectrometry Techniques for Structure Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the compound. For C₁₂H₁₈O₂, the expected exact mass would be calculated and compared to the experimental value.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. By selecting the parent ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated. For this compound, characteristic fragmentation would involve the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable benzylic cation, a common fragmentation for tert-butyl substituted aromatic compounds. Another likely fragmentation is the loss of an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement.

Table 3: Predicted Key Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 194 | [M]⁺ |

| 179 | [M - CH₃]⁺ |

| 166 | [M - C₂H₄]⁺ |

| 151 | [M - C₂H₄ - CH₃]⁺ |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. tandfonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring and the alkyl groups will appear around 2850-3100 cm⁻¹. The C-O stretching of the ether and phenol (B47542) groups will be visible in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. uliege.be For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the benzene ring, which often give strong signals. acs.org The symmetric breathing mode of the aromatic ring typically appears as a strong band. C-H vibrations and skeletal vibrations of the alkyl groups would also be observable.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Phenol) | 3400 (broad) | Weak |

| Aromatic C-H Stretch | 3050 | 3050 |

| Aliphatic C-H Stretch | 2960, 2870 | 2960, 2870 |

| Aromatic C=C Stretch | 1600, 1500 | 1600, 1500 |

| C-O Stretch (Ether & Phenol) | 1250, 1040 | Observable |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within molecules such as this compound. This method relies on the principle that molecules absorb light in the UV-Vis range, promoting electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like phenols, the most significant absorptions are typically due to π → π* transitions associated with the conjugated π-electron system of the benzene ring.

The substitution pattern on the phenolic ring profoundly influences the energy of these electronic transitions and, consequently, the maximum absorption wavelength (λmax). The hydroxyl (-OH), ethoxy (-OC2H5), and tert-butyl (-C(CH3)3) groups on this compound all act as auxochromes. Auxochromes are groups that, when attached to a chromophore (the benzene ring in this case), alter the λmax and the intensity of the absorption. The lone pair of electrons on the oxygen atoms of the hydroxyl and ethoxy groups can delocalize into the aromatic ring, extending the conjugation and lowering the energy gap between the π and π* orbitals. This effect typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|---|

| Benzene | Hexane | 254 | 204 | π → π |

| Phenol | Water | 270 | 1450 | π → π |

| 2,6-Di-tert-butylphenol | Not Specified | 276 | Not Specified | π → π* |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, thereby confirming the molecular connectivity and stereochemistry. For phenolic compounds that may not readily form crystals suitable for diffraction, researchers often synthesize derivatives to improve crystallinity.

In the context of this compound, a derivative, such as an ester formed by reacting the phenolic hydroxyl group or a metal phenoxide complex, could be synthesized to facilitate the growth of high-quality single crystals. The process involves irradiating the crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. nih.gov The scattered X-rays create a pattern of spots whose intensities and positions are used to calculate an electron density map of the molecule. nih.gov From this map, a detailed model of the molecular structure can be built.

This analysis reveals critical details about the solid-state conformation of the molecule, including the orientation of the tert-butyl and ethoxy groups relative to the phenyl ring. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding (if the phenolic proton is present) and van der Waals forces, which govern the packing of molecules within the crystal lattice. Although a specific crystal structure for a derivative of this compound is not publicly documented, the table below represents the typical crystallographic data that would be obtained from such an analysis.

| Parameter | Description | Representative Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry of the unit cell. | P2₁/n |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 11.1, b = 5.8, c = 17.6 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 98.9, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1118 |

| Z | The number of molecules in the unit cell. | 2 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.025 |

Role in Advanced Organic Synthesis and Material Science Research

Applications as a Building Block in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, 5-Tert-butyl-2-ethoxyphenol can serve as a versatile building block. Its utility stems from the differential reactivity of its functional groups, which can be selectively targeted to construct more complex molecular architectures.

The phenolic hydroxyl group is a key reactive site. It can undergo a variety of transformations common to phenols, such as O-alkylation, O-acylation, and conversion to a triflate for cross-coupling reactions. The presence of the bulky tert-butyl group meta to the hydroxyl group can influence the regioselectivity of these reactions through steric hindrance, potentially directing reactions to less hindered sites.

The ethoxy group, being an ether, is generally more stable under many reaction conditions compared to the hydroxyl group. However, it can be cleaved under harsh conditions, such as with strong acids like HBr or BBr3, to yield the corresponding catechol derivative. This unmasking of a second hydroxyl group can be a strategic step in a synthetic sequence, allowing for subsequent functionalization.

The aromatic ring itself is amenable to electrophilic aromatic substitution reactions. The activating, ortho-, para-directing nature of the hydroxyl and ethoxy groups, combined with the steric bulk of the tert-butyl group, would be expected to direct incoming electrophiles to specific positions on the ring. For example, nitration, halogenation, or Friedel-Crafts reactions would likely occur at the positions ortho and para to the activating groups, with the tert-butyl group potentially blocking one of the ortho positions relative to the hydroxyl group. This controlled substitution is a valuable tool in the synthesis of highly substituted aromatic compounds.

The general principles of multi-step synthesis often involve the strategic manipulation of functional groups to build molecular complexity. youtube.comlibretexts.orgyoutube.comyoutube.comyoutube.com While specific examples involving this compound are not readily found, its structure fits the profile of a useful starting material for creating diverse and complex molecules.

Utility as a Precursor for Specialty Chemicals and Intermediates

The structure of this compound makes it a plausible precursor for a range of specialty chemicals and intermediates. These are often molecules with specific functionalities tailored for applications in areas such as pharmaceuticals, agrochemicals, and materials science.

One potential application is in the synthesis of antioxidants. Phenolic compounds, particularly those with bulky alkyl groups like tert-butyl, are well-known for their antioxidant properties. wikipedia.orgwikipedia.org The tert-butyl group can stabilize the phenoxyl radical formed during the antioxidant cycle, enhancing its efficacy. By modifying the hydroxyl group or introducing other functional groups onto the aromatic ring, novel antioxidants with tailored solubility and reactivity profiles could be developed. For instance, esterification of the phenolic hydroxyl group could lead to more oil-soluble antioxidants.

Furthermore, this compound could serve as a precursor to more complex molecules through reactions that build upon its existing framework. For example, the phenolic hydroxyl group allows for the introduction of pharmacophoric moieties through etherification or esterification. The aromatic ring can be further functionalized to introduce groups that modulate the biological activity or physical properties of the resulting molecule. The synthesis of various tert-butylated phenols for use as raw materials in a wide range of industries is a common practice. google.com

The synthesis of related ethoxyphenols often starts from catechol, which is then selectively etherified. lookchem.comgoogle.comchemicalbook.com A similar synthetic logic could be applied in reverse, where this compound could be de-ethylated to a tert-butylcatechol derivative, which itself could be a valuable intermediate for various chemical products.

Research into its Potential as a Ligand or Catalyst Component (focusing on mechanism, not application performance)

The phenolic oxygen and the ether oxygen of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the molecule or its derivatives could be investigated as ligands in coordination chemistry and catalysis.

The mechanism of action for a ligand based on this scaffold would involve the donation of electron density from one or both oxygen atoms to a metal center, forming a metal-ligand complex. The steric bulk of the tert-butyl group would play a crucial role in defining the coordination environment around the metal. This steric hindrance can influence the number of ligands that can coordinate, the geometry of the resulting complex, and the accessibility of the metal center to substrates.

In the context of catalysis, a ligand derived from this compound could modulate the electronic properties and steric environment of a catalytically active metal. For instance, in a hypothetical catalytic cycle, the ligand would remain coordinated to the metal, influencing its reactivity in steps such as oxidative addition, migratory insertion, and reductive elimination. The electron-donating nature of the phenol (B47542) and ether groups would increase the electron density on the metal, which can affect its catalytic activity. The bulky tert-butyl group could create a specific pocket around the metal center, potentially leading to selectivity in reactions involving prochiral substrates.

While there is extensive research on phenolic and ether-containing ligands, and specifically on sterically hindered phenol-based ligands, beilstein-journals.org direct studies on this compound as a ligand are not prominent in the literature. However, the fundamental principles of ligand design and coordination chemistry provide a strong basis for predicting its potential in this area.

Incorporation into Polymer Backbones for Functional Materials Research (without detailing material properties)

Phenolic compounds are important monomers in the synthesis of various polymers, such as phenolics and polycarbonates. The bifunctional nature of this compound (a reactive hydroxyl group and a modifiable aromatic ring) suggests its potential for incorporation into polymer backbones.

The primary mechanism for its incorporation would likely involve the reaction of its phenolic hydroxyl group. For example, it could undergo condensation polymerization with an appropriate comonomer. If the ethoxy group were cleaved to reveal a second hydroxyl group, the resulting catechol derivative could be used to form polyesters or polycarbonates.

The tert-butyl group would be a pendant group on the polymer chain. Such bulky side groups can significantly influence the packing of the polymer chains in the solid state. This can affect the free volume within the polymer matrix and restrict the mobility of the polymer backbone. The incorporation of such a structure would be a deliberate design choice to impart specific characteristics to the resulting material.

Research into functional materials often involves the synthesis of polymers with precisely controlled structures to achieve desired functionalities. While specific examples of polymers derived from this compound are not documented in the available literature, the principles of polymer chemistry suggest that it could be a valuable monomer for creating polymers with unique architectures. The use of tert-butylated phenolic compounds as stabilizers and antioxidants in polymers is a well-established industrial practice. mdpi.com

Green Chemistry and Sustainable Synthesis Considerations

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of substituted phenols often involves methods that are effective but environmentally taxing. For 5-tert-butyl-2-ethoxyphenol, a plausible conventional route is the Friedel-Crafts alkylation of 2-ethoxyphenol (B1204887) using a tert-butylating agent like isobutylene (B52900) or tert-butyl bromide. This reaction typically requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which is corrosive, difficult to handle, and generates significant acidic waste during workup.

In contrast, modern, environmentally benign synthetic routes focus on replacing these hazardous reagents and catalysts. A key development is the use of solid acid catalysts for the alkylation step. researchgate.net These heterogeneous catalysts, which can include zeolites, sulfated zirconia, or various clays, offer significant advantages: they are easily separated from the reaction mixture, can often be regenerated and reused, and are generally less corrosive, thereby minimizing waste and simplifying purification procedures. researchgate.net

Another greener approach involves the dual Brønsted/Lewis acid catalysis system, which can utilize more environmentally friendly and readily available acids like trifluoroacetic acid (TFA) in combination with iron catalysts to promote site-selective tert-butylation of phenols. chemrxiv.org Research into the synthesis of related alkoxyphenols has also explored novel methods such as the Baeyer-Villiger oxidation of substituted acetophenones, which can be an alternative pathway to producing the phenol (B47542) core structure under different conditions. core.ac.uk Furthermore, biocatalysis presents a frontier for green synthesis, where enzymes could potentially be used for selective alkylation or etherification under mild, aqueous conditions, though this is still an emerging area for this class of compounds.

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. mlsu.ac.in Synthetic routes with high atom economy are inherently less wasteful.

The synthesis of this compound can be approached via two primary pathways, each with a different atom economy profile:

Direct Alkylation of 2-Ethoxyphenol: When using isobutylene as the alkylating agent, the reaction is an addition, theoretically achieving 100% atom economy as all atoms from the reactants are incorporated into the final product.

C₈H₁₀O₂ (2-ethoxyphenol) + C₄H₈ (isobutylene) → C₁₂H₁₈O₂ (this compound)

Etherification of 4-tert-butylcatechol (B165716): A Williamson ether synthesis using an ethylating agent like ethyl bromide results in the formation of a salt byproduct (e.g., sodium bromide), which significantly lowers the atom economy.

Waste minimization extends beyond atom economy to include the reduction of all non-incorporated materials, such as solvents, catalysts, and reagents used in excess or for purification. Traditional Friedel-Crafts alkylation generates substantial waste from the hydrolysis of the Lewis acid catalyst. In contrast, using recyclable solid acid catalysts drastically reduces this waste stream. researchgate.net Similarly, designing processes that require no separation or purification steps can minimize energy requirements and the use of auxiliary substances. mlsu.ac.in

| Synthetic Route | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy |

|---|---|---|---|---|

| Direct Alkylation | 2-Ethoxyphenol + Isobutylene | This compound | None | 100% |

| Williamson Ether Synthesis | 4-tert-butylcatechol + Ethyl Bromide + NaOH | This compound | NaBr + H₂O | ~58% |

Use of Catalysts and Renewable Feedstocks

Catalysis is a fundamental pillar of green chemistry, enabling reactions with lower energy requirements, higher selectivity, and reduced waste compared to stoichiometric processes. researchgate.net

| Catalyst Type | Examples | Application in Related Syntheses | Green Advantage |

|---|---|---|---|

| Solid Acids | Zeolites, K-10 Clay, Sulfated Zirconia | Alkylation of methoxyphenol | Reusable, easily separated, less corrosive |

| Heteropolyacids | DTP on K-10 Clay | Alkylation of methoxyphenol | High acidity and reusability |

| Metal Triflates | Erbium(III) triflate (Er(OTf)₃) | Formation of tert-butyl ethers | Highly efficient, reusable, works in low amounts |

| Transition Metal Oxides | Tungstic Acid (H₂WO₄), Copper oxides | Conversion of guaiacol (B22219) to tert-butylphenols | High selectivity under specific conditions |

| Dual Acid Systems | Iron/Trifluoroacetic Acid (TFA) | tert-butylation of phenols | Uses more benign and accessible reagents |

Renewable Feedstocks: A major goal of sustainable chemistry is to transition from petroleum-based feedstocks to renewable ones. researchgate.net Lignin, a major component of biomass, is a rich source of aromatic platform chemicals, including catechol. aalto.fi Catechol can serve as a renewable starting material for the synthesis of 2-ethoxyphenol. core.ac.uk The ethoxy group can be sourced from bio-ethanol, which is readily produced by fermenting sugars from biomass. The tert-butyl group is typically derived from isobutylene, a product of fossil fuel cracking. However, research into producing isobutylene from renewable sources like isobutanol (a fermentation product) is ongoing, which could eventually lead to a fully bio-based synthesis of this compound.

Solvent-Free or Alternative Solvent Methodologies

The choice of solvent is critical, as solvents often constitute the largest mass component of a chemical process and contribute significantly to its environmental impact. Green chemistry advocates for eliminating solvents where possible or replacing hazardous solvents with safer alternatives. mlsu.ac.in

Solvent-Free Synthesis: Many reactions can be run under solvent-free conditions, which eliminates solvent waste and can sometimes enhance reaction rates. researchgate.net For instance, the alkylation of 4-methoxyphenol (B1676288) has been successfully performed without a solvent, making the process cleaner and more efficient. researchgate.net The use of catalysts like Erbium(III) triflate has also enabled the solvent-free formation of tert-butyl ethers at room temperature, representing a highly eco-compatible method. sorbonne-universite.fr

Alternative Solvents: When a solvent is necessary, several green alternatives to conventional volatile organic compounds (VOCs) exist.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) and supercritical ethanol (B145695) are attractive options. They are non-toxic, and their solvent properties can be tuned by adjusting temperature and pressure. Supercritical ethanol has been used as a reaction medium for the catalytic conversion of guaiacol to alkylphenols. rsc.orgaalto.fi

Bio-solvents: Solvents derived from renewable resources, such as glycerol (B35011) or dimethyl carbonate, are gaining traction. researchgate.netgoogle.com Glycerol is a non-toxic, biodegradable byproduct of biodiesel production, while dimethyl carbonate is an environmentally friendly alternative to more hazardous reagents and solvents.

Water: As the ultimate green solvent, water is ideal for certain reactions, although the low aqueous solubility of many organic reactants, including phenols, can be a limitation.

The adoption of these methodologies can significantly reduce the environmental footprint associated with the synthesis of this compound, aligning its production with the principles of sustainability. researchgate.net

Future Directions in 5 Tert Butyl 2 Ethoxyphenol Research

Exploration of Novel Reaction Pathways and Reactivity Patterns

Future synthetic research on 5-Tert-butyl-2-ethoxyphenol is poised to move beyond classical electrophilic aromatic substitution, venturing into more sophisticated and precise chemical transformations.

One of the most promising areas for exploration is the transition-metal-catalyzed C-H activation of the phenolic ring. researchgate.netresearchgate.netvinatiorganics.com This approach offers the potential for highly regioselective functionalization at positions that are not easily accessible through traditional methods. For this compound, the hydroxyl and ethoxy groups could serve as directing groups to guide the catalytic introduction of new substituents. Research in this area would likely focus on developing catalytic systems that can selectively target the C-H bonds ortho or meta to the existing functional groups, thereby enabling the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

Another burgeoning field is the application of photocatalysis to drive novel reactions of substituted phenols. acs.org Future studies could investigate the use of visible-light photocatalysts to initiate radical-mediated transformations of this compound. This could lead to innovative dimerization, cross-coupling, or degradation pathways, providing access to new molecular scaffolds or environmentally benign degradation processes for related phenolic compounds. researchgate.netwisdomlib.org The interplay of the tert-butyl and ethoxy groups on the excited-state reactivity of the phenol (B47542) would be a key area of investigation.

Furthermore, the development of novel synthetic routes to create highly substituted and multi-functionalized derivatives of this compound is a critical future direction. nih.gov This could involve multi-step synthetic sequences that leverage a combination of classical and modern synthetic methods to build molecular complexity. The goal would be to produce derivatives with precisely controlled substitution patterns to fine-tune their properties for specific applications.

| Reaction Type | Potential Application | Key Research Focus |

| C-H Activation | Synthesis of complex derivatives | Regioselectivity, catalyst design |

| Photocatalysis | Novel couplings, degradation | Reaction mechanisms, catalyst development |

| Multi-step Synthesis | Functionalized derivatives | Pathway design, regiochemical control |

Application of Machine Learning in Synthesis Design and Prediction

The integration of artificial intelligence and machine learning (AI/ML) is set to revolutionize chemical synthesis and materials discovery. For this compound, these computational tools offer several exciting avenues of research.

Retrosynthesis planning , powered by AI, can significantly accelerate the discovery of efficient synthetic routes to novel derivatives of this compound. researchgate.netadeka-pa.eu By training algorithms on vast databases of chemical reactions, it is possible to generate and evaluate multiple synthetic pathways, potentially identifying more cost-effective and sustainable routes than those conceived by human chemists alone. nsf.gov This could be particularly valuable for designing syntheses of complex, multi-substituted analogues.

Machine learning models can also be developed to predict the reactivity and properties of this compound and its derivatives. researchgate.netvinatiorganics.com By correlating molecular descriptors with experimental data, it is possible to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models could predict various properties, such as antioxidant activity, toxicity, or solubility, guiding the design of new molecules with desired characteristics without the need for exhaustive experimental synthesis and testing. mdpi.com